

Application Notes and Protocols for ATTO 425

Click Chemistry in Oligonucleotide Conjugation

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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is paramount for a multitude of applications in research, diagnostics, and therapeutics. **ATTO 425**, a coumarin-based fluorescent dye, offers a unique set of properties making it an excellent candidate for oligonucleotide conjugation. This document provides detailed application notes and protocols for the covalent attachment of **ATTO 425** to oligonucleotides using two powerful click chemistry techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

ATTO 425 is characterized by its high fluorescence quantum yield, large Stokes shift, and exceptional photostability.^{[1][2]} Its moderate hydrophilicity makes it suitable for labeling biomolecules in aqueous environments.^{[1][2]} Click chemistry provides a highly efficient and bioorthogonal approach for conjugating **ATTO 425** to oligonucleotides, ensuring high specificity and yield.^[3]

Data Presentation

ATTO 425 Spectral and Physicochemical Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	439 nm	[1]
Emission Maximum (λ_{em})	484 nm	[1]
Molar Extinction Coefficient (ϵ)	45,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	90%	[1]
Fluorescence Lifetime (τ)	3.6 ns	[1]
Structure	Coumarin derivative	[1]
Solubility	Moderately hydrophilic	[1]

Typical Performance Characteristics of ATTO 425 Oligonucleotide Conjugation

Parameter	CuAAC	SPAAC	Reference
Reaction Principle	Copper(I)-catalyzed reaction between a terminal alkyne and an azide.	Strain-promoted reaction between a cyclooctyne (e.g., DBCO) and an azide.	[3] [4]
Reaction Speed	Fast (minutes to a few hours).	Generally fast, but can be slightly slower than CuAAC.	[5]
Biocompatibility	Requires a copper catalyst, which can be cytotoxic. Use of chelating ligands is recommended to mitigate toxicity.	Copper-free, highly biocompatible, and suitable for in vivo applications.	[4] [5]
Typical Conjugation Efficiency	High to quantitative.	High to quantitative.	[4] [6]
Typical Final Purity (after HPLC)	>90%	>90%	[7]
Typical Recovery after Purification	75-80% (RP-HPLC)	75-80% (RP-HPLC)	[7]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified oligonucleotide with **ATTO 425**-azide.

Materials:

- Alkyne-modified oligonucleotide
- ATTO 425**-azide (e.g., from Sigma-Aldrich[\[8\]](#))

- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Dimethyl sulfoxide (DMSO)
- Nuclease-free water
- Purification system (e.g., HPLC)

Procedure:

- Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **ATTO 425**-Azide Stock Solution: Prepare a 10 mM stock solution of **ATTO 425**-azide in anhydrous DMSO.
- Catalyst/Ligand Premix: Prepare a fresh solution of 10 mM CuSO_4 and 50 mM THPTA in nuclease-free water.
- Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
 - Alkyne-modified oligonucleotide (10 nmol)
 - Nuclease-free water to a final volume of 100 μL
 - **ATTO 425**-azide stock solution (1.5 equivalents, 15 nmol, 1.5 μL)
 - Catalyst/Ligand Premix (1 μL)
- Initiation of Reaction: Add 1 μL of a freshly prepared 100 mM sodium ascorbate solution in nuclease-free water to the reaction mixture.

- Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light.
- Purification: Purify the **ATTO 425**-labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) or an equivalent purification method like ethanol precipitation.[\[1\]](#)[\[7\]](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified oligonucleotide with **ATTO 425-DBCO** (Dibenzocyclooctyne).

Materials:

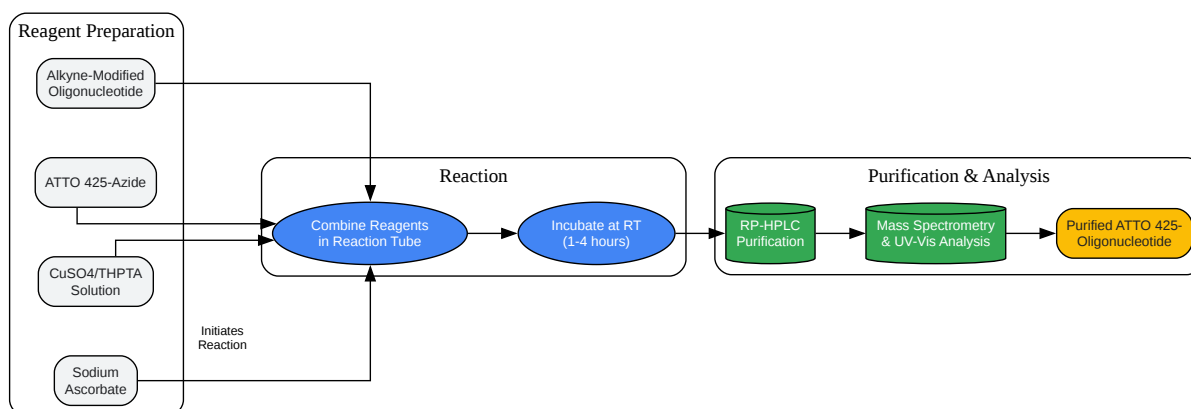
- Azide-modified oligonucleotide
- **ATTO 425-DBCO**
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Nuclease-free water
- Purification system (e.g., HPLC)

Procedure:

- Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **ATTO 425-DBCO** Stock Solution: Prepare a 10 mM stock solution of **ATTO 425-DBCO** in anhydrous DMSO.
- Reaction Setup: In a microcentrifuge tube, combine the following reagents:
 - Azide-modified oligonucleotide (10 nmol)
 - PBS (pH 7.4) to a final volume of 100 μ L

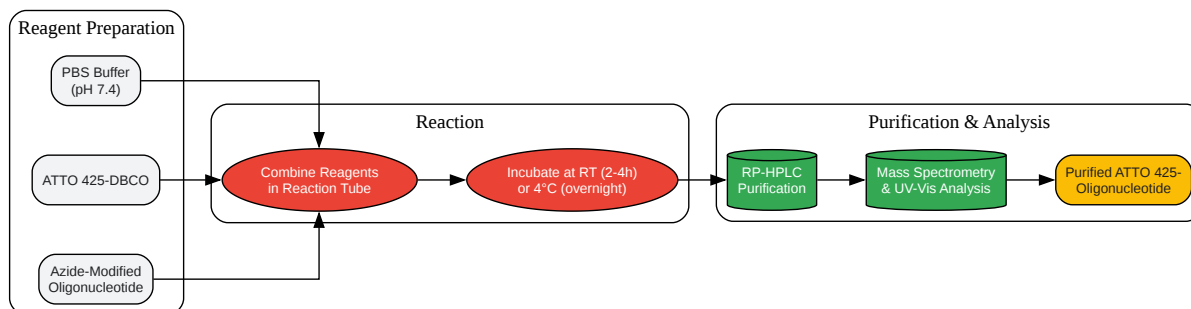
- **ATTO 425**-DBCO stock solution (2-4 equivalents, 20-40 nmol, 2-4 μ L)
- Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[4]
- Purification: Purify the **ATTO 425**-labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) to separate the conjugate from unreacted dye and oligonucleotide.[1][7]

Mandatory Visualization



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Caption: Workflow for CuAAC conjugation of **ATTO 425** to an oligonucleotide.



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Caption: Workflow for SPAAC conjugation of **ATTO 425** to an oligonucleotide.

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